molecular formula C11H12FeO 10* B074494 Ferrocenemethanol CAS No. 1273-86-5

Ferrocenemethanol

Cat. No. B074494
CAS RN: 1273-86-5
M. Wt: 216.06 g/mol
InChI Key: BABNBVAUPOJYIM-UHFFFAOYSA-N
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Description

Ferrocenemethanol (FcMeOH) is a novel organic compound that has been gaining popularity in the scientific community due to its unique properties. FcMeOH is a versatile compound with a wide range of applications in laboratory experiments and scientific research. It is a hybrid molecule, combining the properties of ferrocene and methanol, which makes it a powerful tool in the study of organic chemistry.

Scientific Research Applications

Electron Transfer Studies

Ferrocenemethanol has been a subject of study for understanding electron transfer processes. Research has highlighted its use in cyclic voltammetry and scanning electrochemical microscopy to quantitatively study the kinetics of electron transfer at modified gold electrodes. These studies show that this compound's oxidation rate depends on the thickness of the modifying layer on electrodes, providing insights into surface modification and electron transfer kinetics (Cannes, Kanoufi, & Bard, 2003).

Bioorganometallic Chemistry

The role of this compound in bioorganometallic chemistry, particularly in the synthesis of new organometallic compounds and their biological and medical effects against diseases like cancer and malaria, has been significant. Its stable, nontoxic nature and good redox properties make it a promising candidate for developing new therapeutic agents (Fouda, Abd-Elzaher, Abdelsamaia, & Labib, 2007).

Synthesis of Ferrocene-carbohydrate Conjugates

This compound has been utilized in the synthesis of ferrocene-carbohydrate conjugates, using strategies such as the reaction of thioglycosides with this compound. These conjugates have potential applications in electrochemical probes for molecular recognition studies, offering a pathway to explore interactions with biological molecules (Casas-Solvas, Vargas-Berenguel, Capitán-Vallvey, & Santoyo-González, 2004).

Green Chemistry and Organic Synthesis

This compound serves as a starting material in green chemistry for synthesizing various ferrocene organic color compounds. Its use in solvent-free synthesis showcases its versatility and the environmental benefits of employing such methodologies in chemical synthesis (Liu Xin-ping, 2013).

Electrochemical Applications

The modification of electrodes with this compound has been explored for enhancing electronic communication through molecular clusters. This enhanced communication, based on intermolecular hydrogen bonding, suggests potential applications in designing molecular memory devices and other electrochemical sensors (Yang, Zheng, Yan, Liu, & Shao, 2018).

Mechanism of Action

Target of Action

Ferrocenemethanol (FcMeOH) is primarily used as a water-soluble ferrocene-based reference redox system in electrochemical studies . Its primary targets are the redox-active sites in these studies, where it undergoes oxidation and reduction reactions.

Mode of Action

The mode of action of FcMeOH involves its interaction with its targets through redox reactions. In an electrochemical environment, FcMeOH undergoes reversible oxidation, which is a key aspect of its function as a reference redox system .

Biochemical Pathways

The biochemical pathways affected by FcMeOH are primarily related to redox reactions in electrochemical studies. The compound’s redox activity can influence the electron transfer processes in these studies .

Pharmacokinetics

Its use in electrochemical studies suggests that it has good solubility and can be readily absorbed and distributed in the study environment .

Result of Action

The result of FcMeOH’s action is the facilitation of redox reactions in electrochemical studies. It serves as a reference system, allowing for the measurement and analysis of redox activities .

Action Environment

The action of FcMeOH is influenced by environmental factors such as the presence of oxygen and the type of medium in which it is used. For instance, in an environment free from oxygen, FcMeOH can directly cause oxidation of the metallocene to the corresponding cation . Furthermore, its solubility and stability can be affected by the pH and temperature of the environment .

Safety and Hazards

Ferrocenemethanol may cause respiratory irritation, serious eye irritation, and skin irritation . It should be stored locked up, and contact with skin and eyes should be avoided . In case of contact, rinse cautiously with water for several minutes .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Ferrocenemethanol can be achieved through a Grignard reaction followed by an acid-catalyzed hydrolysis.", "Starting Materials": ["Ferrocene", "Methylmagnesium bromide", "Water", "Hydrochloric acid"], "Reaction": [ "Step 1: Preparation of Grignard reagent by reacting Ferrocene with Methylmagnesium bromide in anhydrous ether solvent.", "Step 2: Addition of the resulting Grignard reagent to water to yield Ferrocenemethanol.", "Step 3: Acid-catalyzed hydrolysis of Ferrocenemethanol using hydrochloric acid." ] }

CAS RN

1273-86-5

Molecular Formula

C11H12FeO 10*

Molecular Weight

216.06 g/mol

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylmethanol;iron(2+)

InChI

InChI=1S/C6H7O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-3,6-7H,5H2;1-3H,4H2;/q2*-1;+2

InChI Key

BABNBVAUPOJYIM-UHFFFAOYSA-N

SMILES

C1C=CC=[C-]1.C1=CC([C-]=C1)CO.[Fe+2]

Canonical SMILES

[CH-]1[C-]=[C-][C-]=[C-]1.[C-]1=[C-][C-]([C-]=[C-]1)CO.[Fe]

Origin of Product

United States

Q & A

A: Ferrocenemethanol (FcMeOH) serves as a versatile redox probe in electrochemical studies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its well-defined, one-electron, chemically reversible redox behavior makes it ideal for characterizing electrode materials, investigating electron transfer kinetics, and developing electrochemical sensors. [, , , , ]

A: this compound consists of a ferrocene moiety (two cyclopentadienyl rings bound to an iron atom) with a hydroxymethyl group attached to one of the rings. [, , ] The ferrocene group readily undergoes a reversible one-electron oxidation to form the ferrocenium cation, giving rise to its characteristic electrochemical behavior. [, , ]

A: The diffusion coefficient of FcMeOH is a crucial parameter in understanding its mass transport properties in various media. [, , ] Researchers have investigated its diffusion in room-temperature ionic liquids (RTILs), revealing a dependence on viscosity and providing insights into the liquid structure. [] This information is valuable for optimizing electrochemical applications involving RTILs.

A: FcMeOH is extensively employed as a mediator in SECM, a technique for characterizing surfaces and studying localized electrochemical activity. [, , , , , , ] Its ability to undergo reversible redox reactions enables feedback and generation-collection modes, allowing researchers to map variations in electrochemical activity, quantify reaction intermediates, and study reaction mechanisms. [, ]

A: Yes, FcMeOH can be immobilized on electrode surfaces to create modified electrodes. [, , , , ] For instance, it has been grafted onto glassy carbon electrodes for enhanced detection of other analytes, [] attached to gold surfaces to quantify intermolecular hydrogen bonding, [] and used in carbon nanotube-based electrodes for molecular electronics. []

A: A range of electrochemical and spectroscopic techniques are used to study FcMeOH. These include: * Cyclic Voltammetry (CV): For characterizing electrochemical behavior, determining diffusion coefficients, and studying adsorption processes. [, , , , , , , , , ] * Chronoamperometry: For measuring diffusion coefficients and investigating mass transport. [] * Scanning Electrochemical Microscopy (SECM): For imaging localized electrochemical activity, studying reaction kinetics, and quantifying reaction intermediates. [, , , , , , ] * Spectroelectrochemistry: For correlating optical and electrochemical changes during redox reactions. [, , ] * Fourier Transformed Alternating Current Voltammetry: For studying electron transfer kinetics and catalytic mechanisms. [, ]

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